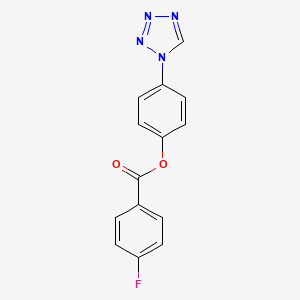

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate

Description

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is an organic compound that features a tetrazole ring and a fluorobenzoate moiety.

Properties

Molecular Formula |

C14H9FN4O2 |

|---|---|

Molecular Weight |

284.24 g/mol |

IUPAC Name |

[4-(tetrazol-1-yl)phenyl] 4-fluorobenzoate |

InChI |

InChI=1S/C14H9FN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H |

InChI Key |

XXKVBSDDEZRHEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an organic benzonitrile derivative with an azide salt.

Esterification: The tetrazole derivative is then esterified with 4-fluorobenzoic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, which can alter its electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups attached to the aromatic ring .

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate has several scientific research applications:

Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.

Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a nitrogen-rich heterocycle and has similar applications in medicinal chemistry.

N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide:

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is unique due to the combination of the tetrazole ring and the fluorobenzoate moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Biological Activity

4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-component reactions that yield various substituted tetrazoles. For instance, the one-pot synthesis method has been effectively utilized to produce 5-substituted 1H-tetrazoles, emphasizing the importance of substituents on biological activity .

Anticancer Activity

Case Studies and Findings:

- Cytotoxicity Assays : The anticancer effects of tetrazole derivatives were evaluated using the MTT assay against various cancer cell lines. Notably, compound 4c demonstrated significant cytotoxicity against epidermoid carcinoma (A431) and colon cancer cell line (HCT116), with IC50 values of 44.77 µg/mL and 201.45 µg/mL respectively .

- Mechanism of Action : Research indicates that some tetrazole derivatives act as microtubule destabilizers, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase, thus inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4c | A431 | 44.77 | Cytotoxicity |

| 4c | HCT116 | 201.45 | Cytotoxicity |

| 6–31 | SGC-7901 | Not specified | Microtubule destabilization |

Antimicrobial Activity

The antimicrobial efficacy of tetrazole derivatives has been extensively studied, particularly against Gram-positive and Gram-negative bacteria as well as fungi.

Findings:

- Minimal Inhibitory Concentration (MIC) : Compounds such as 4a , 4c , and 4e were tested for their antibacterial activity. For example, compound 4a exhibited strong activity against Klebsiella pneumoniae and Staphylococcus aureus, with MIC values as low as 6.25 mg/mL for K. pneumoniae and 1.56 mg/mL for S. aureus .

- Antifungal Activity : While most compounds showed weak antifungal activity against Candida albicans, compound 4c demonstrated notable effectiveness with an MIC of 12.5 mg/mL .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4a | Klebsiella pneumoniae | 6.25 |

| 4a | Staphylococcus aureus | 1.56 |

| 4c | Candida albicans | 12.5 |

Antioxidant Activity

The antioxidant potential of tetrazole derivatives is assessed through DPPH radical scavenging assays.

Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.